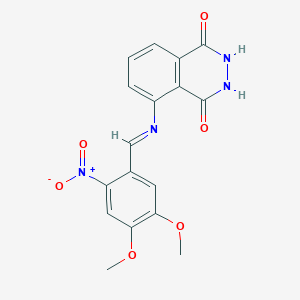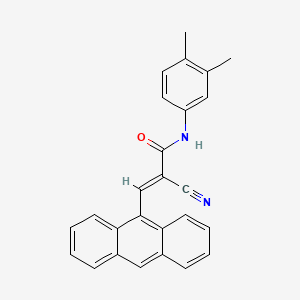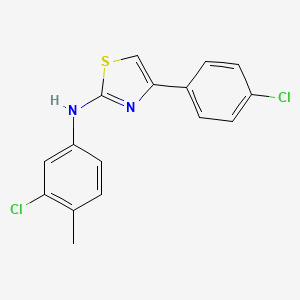![molecular formula C22H15FN2O B11547016 N'-[(E)-anthracen-9-ylmethylidene]-4-fluorobenzohydrazide](/img/structure/B11547016.png)
N'-[(E)-anthracen-9-ylmethylidene]-4-fluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology . This compound, in particular, is derived from the condensation reaction between anthracene-9-carbaldehyde and 4-fluorobenzohydrazide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE typically involves the condensation of anthracene-9-carbaldehyde with 4-fluorobenzohydrazide in a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction may produce the corresponding amine .
科学的研究の応用
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE has several scientific research applications:
作用機序
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s molecular targets include various metalloenzymes and its pathways involve interactions with metal ions and subsequent inhibition of enzyme activity .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- (E)-N1-[(ANTHRACEN-9-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is unique due to its specific combination of an anthracene moiety and a fluorobenzohydrazide group. This structure imparts distinct photophysical properties and potential biological activities that are not observed in other similar compounds .
特性
分子式 |
C22H15FN2O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-[(E)-anthracen-9-ylmethylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C22H15FN2O/c23-18-11-9-15(10-12-18)22(26)25-24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H,(H,25,26)/b24-14+ |
InChIキー |
VHRCZUHOUHMDFC-ZVHZXABRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B11546941.png)
![2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11546949.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11546950.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11546954.png)

![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546973.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11546996.png)
![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11546997.png)

![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11546999.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11547006.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547010.png)
